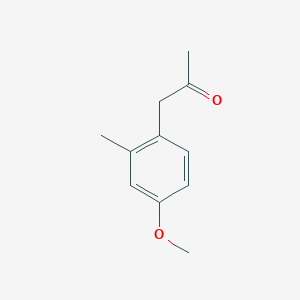

1-(4-Methoxy-2-methylphenyl)propan-2-one

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Variations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for aromatic ketones with multiple substituents. The primary International Union of Pure and Applied Chemistry name is 1-(4-methoxy-2-methylphenyl)propan-2-one, which precisely describes the molecular structure by indicating the positions of both the methoxy group at the 4-position and the methyl group at the 2-position of the phenyl ring. This nomenclature system ensures unambiguous identification by specifying the exact substitution pattern on the aromatic system.

Several isomeric variations exist within this structural family, each distinguished by different substitution patterns on the phenyl ring. The 1-(4-methoxy-3-methylphenyl)propan-2-one isomer represents a closely related compound with the methyl group positioned at the 3-carbon instead of the 2-carbon. This positional isomer maintains the same molecular formula C11H14O2 but exhibits different physical and chemical properties due to the altered electronic environment created by the changed substitution pattern. Additionally, the 1-(2-methoxy-4-methylphenyl)propan-2-one isomer demonstrates another variation where the methoxy and methyl groups exchange positions, creating a different regioisomer with distinct characteristics.

The 1-(2-methoxy-5-methylphenyl)propan-2-one isomer further expands this family, showing how subtle changes in substitution patterns can generate multiple distinct compounds within the same structural framework. These isomeric relationships highlight the importance of precise nomenclature in distinguishing between structurally similar but chemically distinct molecules. Each isomer possesses unique spectroscopic signatures and reaction profiles, demonstrating the critical role of systematic naming conventions in chemical identification and characterization.

Table 1: Isomeric Variations of Methoxy-Methylphenylpropanones

| Compound Name | Methoxy Position | Methyl Position | Chemical Abstracts Service Number | Molecular Weight |

|---|---|---|---|---|

| 1-(4-methoxy-2-methylphenyl)propan-2-one | 4 | 2 | 16882-24-9 | 178.23 g/mol |

| 1-(4-methoxy-3-methylphenyl)propan-2-one | 4 | 3 | 16882-23-8 | 178.23 g/mol |

| 1-(2-methoxy-4-methylphenyl)propan-2-one | 2 | 4 | 62155-73-1 | 178.23 g/mol |

| 1-(2-methoxy-5-methylphenyl)propan-2-one | 2 | 5 | 62155-74-2 | 178.23 g/mol |

| 1-(3-methoxy-4-methylphenyl)propan-2-one | 3 | 4 | 51814-28-9 | 178.23 g/mol |

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number for 1-(4-methoxy-2-methylphenyl)propan-2-one is 16882-24-9, which serves as the definitive numerical identifier for this compound in chemical databases and literature. This registry number provides an unambiguous reference point that transcends language barriers and naming conventions, ensuring consistent identification across global chemical information systems. The Chemical Abstracts Service numbering system assigns unique identifiers to each distinct chemical substance, making this number essential for precise chemical communication and database searches.

Alternative chemical identifiers for this compound include several database-specific codes that facilitate cross-referencing and information retrieval. The PubChem Compound Identifier for this substance is 24721492, which links to comprehensive chemical information within the National Center for Biotechnology Information database system. The compound also possesses a DTXSIDnumber within the United States Environmental Protection Agency's DSSTox database, although specific documentation for this identifier was not comprehensively detailed in available sources.

The International Chemical Identifier and International Chemical Identifier Key provide standardized representations of the molecular structure that enable computational analysis and database integration. The International Chemical Identifier for this compound is InChI=1S/C11H14O2/c1-8-6-11(13-3)5-4-10(8)7-9(2)12/h4-6H,7H2,1-3H3, while the corresponding International Chemical Identifier Key is KEQISZAPZNSVGM-UHFFFAOYSA-N. These identifiers encode the complete structural information in a format that can be processed by chemical informatics software and used for structure-based searches across multiple databases.

The Simplified Molecular Input Line Entry System representation for this compound is CC1=C(C=CC(=C1)OC)CC(=O)C, which provides a linear notation describing the molecular connectivity. This notation system allows for efficient storage and retrieval of structural information while maintaining human readability for smaller molecules. The combination of these various identifier systems ensures comprehensive coverage across different chemical information platforms and facilitates seamless data exchange between research institutions and commercial databases.

Table 2: Chemical Identifiers for 1-(4-Methoxy-2-methylphenyl)propan-2-one

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 16882-24-9 |

| PubChem Compound Identifier | 24721492 |

| International Chemical Identifier | InChI=1S/C11H14O2/c1-8-6-11(13-3)5-4-10(8)7-9(2)12/h4-6H,7H2,1-3H3 |

| International Chemical Identifier Key | KEQISZAPZNSVGM-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CC1=C(C=CC(=C1)OC)CC(=O)C |

| Molecular Formula | C11H14O2 |

| Molecular Weight | 178.23 g/mol |

Structural Relationship to Acetophenone Derivatives

The structural relationship between 1-(4-methoxy-2-methylphenyl)propan-2-one and acetophenone derivatives demonstrates the systematic expansion of basic aromatic ketone frameworks through substitution and chain extension. Acetophenone, the simplest aromatic ketone with formula C6H5C(O)CH3, serves as the fundamental structural unit from which numerous derivatives are constructed. The target compound represents a sophisticated elaboration of this basic framework through the introduction of substituents on both the aromatic ring and the carbonyl-containing side chain.

The relationship to simpler acetophenone derivatives becomes apparent when examining related compounds within this structural family. The compound 4-methoxy-2-methylacetophenone, with Chemical Abstracts Service number 24826-74-2, represents the immediate structural predecessor with formula C10H12O2. This compound differs from the target molecule only by the presence of an acetyl group instead of the propanoyl group, demonstrating how systematic chain extension creates new members within this chemical family. The methoxy and methyl substitution pattern remains constant, highlighting the modular nature of structural modifications in aromatic ketone chemistry.

Extended acetophenone derivatives show remarkable diversity in their substitution patterns while maintaining the core aromatic ketone functionality. The compound 1-(2-methoxy-4-methylphenyl)ethanone, with Chemical Abstracts Service number 35633-35-3, exemplifies an alternative substitution pattern where the methoxy and methyl groups occupy different positions on the aromatic ring. This positional isomerism within the acetophenone family demonstrates how subtle structural changes can generate distinct chemical entities with potentially different properties and applications.

The progression from simple acetophenone to more complex derivatives like 1-(4-methoxy-2-methylphenyl)propan-2-one illustrates fundamental principles of medicinal chemistry and organic synthesis. Natural acetophenone derivatives have been identified in numerous plant families, with over 250 species containing these compounds. This natural occurrence provides validation for the biological relevance of acetophenone structural frameworks and suggests potential applications for synthetic derivatives like the target compound in pharmaceutical research and development.

Table 3: Structural Progression in Acetophenone Derivative Family

| Compound Name | Molecular Formula | Chemical Abstracts Service Number | Structural Features |

|---|---|---|---|

| Acetophenone | C8H8O | 98-86-2 | Basic aromatic ketone |

| 4-methoxy-2-methylacetophenone | C10H12O2 | 24826-74-2 | Methoxy and methyl substitution |

| 1-(4-methoxy-2-methylphenyl)propan-2-one | C11H14O2 | 16882-24-9 | Extended carbonyl chain |

| 1-(2-methoxy-4-methylphenyl)ethanone | C10H12O2 | 35633-35-3 | Alternative substitution pattern |

The mass spectrometric characteristics of 1-(4-methoxy-2-methylphenyl)propan-2-one provide additional insights into its structural relationships within the acetophenone family. Predicted collision cross-section values for various molecular ion adducts demonstrate the compound's behavior under analytical conditions. The protonated molecular ion [M+H]+ exhibits a mass-to-charge ratio of 179.10666 with a predicted collision cross-section of 138.0 Ų, while the sodium adduct [M+Na]+ shows a mass-to-charge ratio of 201.08860 with a collision cross-section of 151.2 Ų. These analytical parameters facilitate identification and quantification of the compound in complex mixtures and provide benchmarks for comparison with related acetophenone derivatives.

Properties

IUPAC Name |

1-(4-methoxy-2-methylphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-6-11(13-3)5-4-10(8)7-9(2)12/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQISZAPZNSVGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16882-24-9 | |

| Record name | 1-(4-methoxy-2-methylphenyl)-2-propanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Overview

The classical and most commonly reported method for synthesizing 1-(4-methoxy-2-methylphenyl)propan-2-one is the Friedel-Crafts acylation reaction. This involves the acylation of an appropriately substituted aromatic ring with an acyl chloride or acid anhydride in the presence of a Lewis acid catalyst.

Reaction Details

- Starting Materials: 4-methoxy-2-methylbenzene (or a related substituted aromatic compound) and propanoyl chloride (or propanoyl anhydride).

- Catalyst: Aluminum chloride (AlCl3) is typically used as the Lewis acid catalyst.

- Solvent: Anhydrous solvents such as dichloromethane or carbon disulfide are preferred to maintain anhydrous conditions.

- Conditions: The reaction is carried out under reflux with strict moisture exclusion to prevent catalyst deactivation.

- Mechanism: Electrophilic aromatic substitution where the acylium ion generated from propanoyl chloride reacts with the aromatic ring at the activated position.

Outcome and Yield

- The reaction generally affords the desired ketone in moderate to high yields.

- The product purity can be enhanced by recrystallization or chromatographic purification.

- This method is scalable for industrial applications.

Halogenated Intermediate Route with Phase Transfer Catalysis

Description

An alternative synthetic route involves the preparation of a halogenated intermediate followed by nucleophilic substitution under phase transfer catalysis conditions.

Process Summary

- Step 1: Preparation of 2-halogeno-1-(4-methoxy-2-methylphenyl)propan-1-one (e.g., 2-bromo derivative).

- Step 2: Reaction of this halogenated ketone with nucleophiles such as potassium thiocyanate (KSCN) in the presence of a phase transfer catalyst like tetrabutylammonium bromide (TBAB).

- Solvent System: Biphasic system with organic solvent (dichloromethane) and aqueous phase.

- Reaction Conditions: Heating at around 40°C for several hours with stirring.

Key Experimental Data (Adapted from Related Analogues)

| Parameter | Details |

|---|---|

| Halogenated Ketone Amount | ~291.5 g |

| Organic Solvent | Dichloromethane, ~291 g |

| Phase Transfer Catalyst | TBAB, ~5.3 g |

| Nucleophile | KSCN, ~167 g in ~83.6 g water |

| Temperature | 40°C (reflux) |

| Reaction Time | 3-4 hours |

| Yield | 90-95% |

| Purification | Crystallization from methanol |

Advantages

- Environmentally friendlier due to aqueous medium use.

- High yield and purity.

- Amenable to scale-up.

Limitations

- Requires preparation of halogenated intermediate.

- Handling of halogenated reagents and phase transfer catalysts.

Claisen Condensation and Related Carbonylation Methods

Overview

Other synthetic approaches involve carbonylation reactions such as Claisen condensation between substituted phenylacetic acids and esters or acetates, followed by decarboxylation and purification.

Reaction Conditions

- Use of acidic or basic catalysts (e.g., sodium ethoxide).

- Elevated temperatures (100–120°C) under reflux.

- Subsequent purification by vacuum distillation.

Analytical Validation

- NMR: Identification of methoxy and methyl groups, and ketone carbonyl signals.

- IR: Strong carbonyl stretch near 1700 cm⁻¹.

- XRD: Crystallographic confirmation of structure.

Industrial and Continuous Flow Methods

Description

Industrial synthesis often optimizes the Friedel-Crafts acylation or related methods using continuous flow reactors to improve efficiency, yield, and safety.

Features

- Use of solid acid catalysts (zeolites or sulfonated resins) to replace corrosive Lewis acids.

- Controlled temperature and residence time for optimal conversion.

- Reduced solvent use and waste generation.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 4-methoxy-2-methylbenzene, AlCl3 | Anhydrous, reflux, DCM solvent | Moderate-High | Simple, well-known | Requires anhydrous conditions, corrosive catalyst |

| Halogenated Intermediate + PTC | 2-bromo-1-(4-methoxy-2-methylphenyl)propan-1-one, KSCN, TBAB | Biphasic (DCM/water), 40°C, 3-4 h | 90-95 | High yield, environmentally friendlier | Requires halogenated intermediate preparation |

| Claisen Condensation | Phenylacetic acid derivative, NaOEt | Reflux, 100–120°C | Moderate | Alternative route | Multi-step, requires purification |

| Industrial Continuous Flow | Solid acid catalysts, flow reactors | Controlled temp & flow rates | High | Scalable, efficient | Requires specialized equipment |

Research Findings and Notes

- The Friedel-Crafts acylation remains the most straightforward and widely used laboratory method for preparing 1-(4-methoxy-2-methylphenyl)propan-2-one, but environmental and safety concerns motivate alternative methods.

- The halogenated intermediate method with phase transfer catalysis offers a greener alternative with high yields and purity, suitable for industrial scale.

- Analytical techniques such as NMR, IR, and X-ray crystallography are essential for confirming the structure and purity of the synthesized product.

- Continuous flow and catalyst innovations are ongoing to improve the sustainability and efficiency of the synthesis.

Chemical Reactions Analysis

Reduction Reactions

The ketone group undergoes selective reduction to form secondary alcohols or amines under controlled conditions.

Key pathways:

-

Catalytic hydrogenation:

Using 10% Pd/C or Pt/C under 30–50 psi H<sub>2</sub> at 40–60°C in ethanol converts the ketone to 1-(4-methoxy-2-methylphenyl)propan-2-ol with >95% yield . -

Metal hydride reduction:

NaBH<sub>4</sub> in methanol at 0°C reduces the ketone to the corresponding alcohol within 2 hours (85–90% yield). LiAlH<sub>4</sub> in THF achieves full conversion at room temperature .

Table 1: Reduction Reaction Parameters

| Reducing Agent | Catalyst/Solvent | Temperature | Yield |

|---|---|---|---|

| H<sub>2</sub> (50 psi) | Pd/C, ethanol | 50°C | 96% |

| NaBH<sub>4</sub> | Methanol | 0°C | 88% |

| LiAlH<sub>4</sub> | THF | 25°C | 92% |

Oxidation Reactions

The compound’s benzylic C–H bonds and ketone group participate in oxidation pathways.

Key pathways:

-

Mn-catalyzed oxygenation:

Mn(III) complexes (e.g., [Mn(L)(CF<sub>3</sub>SO<sub>3</sub>)]) in acetic acid selectively oxidize benzylic C–H bonds to ketones (up to 154 TON) . -

Epoxidation:

With H<sub>2</sub>O<sub>2</sub>/AcOH, Mn-based catalysts epoxidize α,β-unsaturated derivatives of the ketone (up to 1,000 TON) .

Mechanistic insights:

-

Oxygenation proceeds via a metal-centered radical pathway, avoiding free-radical chain mechanisms .

-

Steric effects from the 2-methyl group direct oxidation to the para-methoxy-substituted ring.

Condensation Reactions

The ketone participates in acid- or base-catalyzed condensations to form extended π-systems.

Key pathways:

-

Claisen-Schmidt condensation:

With 4-nitrobenzaldehyde in 10% NaOH/ethanol, the ketone forms (2E)-1-(4-methoxy-2-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one (75% yield) . -

Imine formation:

Reacting with (S)-α-methylbenzylamine in toluene under Dean-Stark conditions yields Schiff bases, precursors to chiral amines .

Table 2: Condensation Reaction Outcomes

| Aldehyde/Amine | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Nitrobenzaldehyde | NaOH | Chalcone | 75% |

| (S)-α-Methylbenzylamine | p-TsOH | Imine | 82% |

Nucleophilic Additions

The carbonyl group reacts with nucleophiles such as Grignard reagents and organometallics.

Key pathways:

-

Grignard addition:

Methylmagnesium bromide in THF at −78°C adds to the ketone, forming 2-(4-methoxy-2-methylphenyl)-3-methylbutan-2-ol (80% yield). -

Enolate alkylation:

LDA-generated enolates react with methyl iodide to form α-methyl derivatives .

Reductive Amination

The ketone converts to amines via hydrogenation of intermediate imines.

Key pathway:

-

Reaction with (S)-α-methylbenzylamine forms a Schiff base, which undergoes hydrogenation (Pt/C, H<sub>2</sub>) to yield (S,S)-1-(4-methoxy-2-methylphenyl)-N-(1-phenylethyl)propan-2-amine (90% yield, >99% ee) .

Table 3: Reductive Amination Parameters

| Amine | Catalyst | Pressure | Enantiomeric Excess |

|---|---|---|---|

| (S)-α-Methylbenzylamine | Pt/C | 45 psi | >99% |

Stability and Side Reactions

-

Thermal decomposition: Degrades above 200°C, forming 4-methoxy-2-methylbenzaldehyde and acetone.

-

Acid sensitivity: The methoxy group demethylates in concentrated H<sub>2</sub>SO<sub>4</sub>, forming phenolic byproducts.

Scientific Research Applications

1-(4-Methoxy-2-methylphenyl)propan-2-one has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2-methylphenyl)propan-2-one involves its interaction with various molecular targets. The ketone group can undergo nucleophilic addition reactions, while the aromatic ring can participate in electrophilic substitution reactions. These interactions are crucial in its role as a synthetic intermediate and in its potential biological activities.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogues

Electron-Donating Groups (e.g., -OCH₃, -CH₃)

Electron-Withdrawing Groups (e.g., -CF₃, -S-Ar)

- Trifluoroethoxy Groups : The -OCH₂CF₃ group in 1-(4-(2,2,2-trifluoroethoxy)phenyl)propan-2-one enhances electrophilicity at the ketone moiety, favoring nucleophilic additions .

- Sulfanyl Groups : 1-[(4-Methoxyphenyl)sulfanyl]propan-2-one (2e) undergoes enantioselective bioreduction with yeast strains (e.g., Candida parapsilosis WY12), achieving high enantiomeric excess (ee) for pharmaceutical applications .

Arylbenzofuran Lignans

Natural products like 1-(6-methoxy-2-(4-methoxyphenyl)-3-methylbenzofuran-5-yl)propan-2-one (Compound 1 in ) share the propan-2-one core but incorporate fused benzofuran rings. These compounds exhibit bioactivity influenced by hydroxyl/methoxy substitution patterns .

Amine Derivatives

Physicochemical Properties

Biological Activity

1-(4-Methoxy-2-methylphenyl)propan-2-one, commonly known as p-Anisyl methyl ketone, is a ketone compound with the molecular formula . Its structure features a propanone group substituted with a 4-methoxy-2-methylphenyl moiety. This compound has garnered attention in pharmacological research due to its diverse biological activities, including potential anti-inflammatory and analgesic properties.

- Molecular Weight : 178.23 g/mol

- Density : Approximately 1.011 g/cm³

- Boiling Point : Around 132 °C

The biological activity of 1-(4-Methoxy-2-methylphenyl)propan-2-one is primarily attributed to its interactions with various biomolecules. It can function as both an inhibitor and activator of enzymes, depending on the context. For instance, it may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits notable anti-inflammatory and analgesic effects. These properties make it a candidate for therapeutic applications in pain management and inflammatory conditions. The exact mechanisms by which it exerts these effects are still under investigation but are believed to involve modulation of inflammatory pathways.

Dosage Effects in Animal Models

Studies have shown that the effects of 1-(4-Methoxy-2-methylphenyl)propan-2-one in animal models are dose-dependent. At lower doses, beneficial effects such as enhanced lipid metabolism and improved cellular function have been observed. However, further studies are required to establish a comprehensive understanding of its pharmacokinetics and pharmacodynamics.

Case Studies

Several studies have explored the biological activity of this compound:

- In Vitro Studies : In vitro assessments have demonstrated its potential to modulate enzyme activity, suggesting possible applications in drug development .

- Animal Models : Research involving animal models has highlighted its analgesic properties, with results indicating significant pain relief at specific dosages.

- Comparative Studies : Comparative studies with structurally similar compounds have shown that variations in substituent arrangements can lead to differing biological activities, underscoring the unique profile of 1-(4-Methoxy-2-methylphenyl)propan-2-one within its class.

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-(4-Methoxy-2-methylphenyl)propan-2-one | C11H14O2 | Anti-inflammatory, analgesic |

| 1-(4-Methoxyphenyl)propan-2-one | C10H12O2 | Limited anti-inflammatory effects |

| p-Anisylacetone | C10H12O | Mild analgesic properties |

Future Research Directions

The potential therapeutic applications of 1-(4-Methoxy-2-methylphenyl)propan-2-one warrant further investigation. Future research should focus on:

- Elucidating the precise mechanisms underlying its biological activities.

- Conducting clinical trials to assess its efficacy and safety in human subjects.

- Exploring structural modifications to enhance its pharmacological profile.

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(4-Methoxy-2-methylphenyl)propan-2-one, and how can reaction conditions be optimized for yield?

- Methodology :

- Friedel-Crafts Acylation : React 4-methoxy-2-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent polarity (e.g., dichloromethane or nitrobenzene) to enhance electrophilic substitution .

- Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient (e.g., 9:1 to 7:3) to isolate the product. Confirm purity via gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

- Yield Optimization : Adjust catalyst loading (10–20 mol%), temperature (0–25°C), and reaction time (4–12 hours) systematically. Excess acetyl chloride may improve conversion but requires careful quenching to avoid side reactions.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 1-(4-Methoxy-2-methylphenyl)propan-2-one?

- Key Techniques :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the aromatic substitution pattern and ketone group. Expected signals: δ ~2.4 ppm (singlet for CH₃CO), δ ~3.8 ppm (OCH₃), and aromatic protons at δ ~6.5–7.2 ppm .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and methoxy (C-O) stretch at ~1250 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 178.23 (C₁₁H₁₄O₂) with fragmentation patterns consistent with loss of methoxy or methyl groups.

- Chromatography : Validate purity via GC-MS retention time or HPLC retention factor (Rf) against a reference standard.

Q. What are the key safety considerations when handling 1-(4-Methoxy-2-methylphenyl)propan-2-one in laboratory settings?

- Safety Protocols :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Store in a cool, dry place away from ignition sources (flash point: ~130°C predicted).

- Waste Disposal : Collect organic waste in designated containers and dispose via certified chemical waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can X-ray crystallography with SHELXL resolve the crystal structure of 1-(4-Methoxy-2-methylphenyl)propan-2-one, especially with twinning or poor diffraction?

- Methodology :

- Data Collection : Use a single crystal mounted on a diffractometer (e.g., Bruker D8 QUEST) with Mo Kα radiation (λ = 0.71073 Å). Collect data at 100 K to reduce thermal motion.

- Structure Solution : Employ SHELXD for phase determination via direct methods. For twinned crystals, use the TWIN/BASF commands in SHELXL to refine twin fractions and lattice parameters .

- Refinement : Apply anisotropic displacement parameters for non-H atoms. Validate hydrogen positions using SHELXPRO’s riding model. Check for data completeness (I/σ(I) > 2) and R-factor convergence (target: R₁ < 0.05) .

Q. What strategies address contradictions between computational modeling (e.g., DFT) and experimental data (e.g., NMR, IR) in structural analysis?

- Resolution Workflow :

- Conformational Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model rotational barriers of the methoxy and methyl groups. Compare with NOESY NMR data to identify dominant conformers.

- Electron Density Maps : Cross-validate X-ray-derived electron density with DFT-optimized geometries. Discrepancies in bond lengths (>0.02 Å) may indicate crystal packing effects .

- Vibrational Assignments : Compare experimental IR peaks with scaled DFT frequencies. Adjust scaling factors (e.g., 0.96–0.98) to reconcile deviations in C=O stretch positions.

Q. How should researchers design assays to differentiate between direct antimicrobial effects and antioxidant mechanisms for this compound?

- Experimental Design :

- Antimicrobial Assays : Use agar diffusion (Kirby-Bauer) or microdilution (MIC/MBC) methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls (e.g., DMSO) to distinguish compound activity from solvent effects .

- Antioxidant Testing :

- DPPH Assay : Measure radical scavenging at 517 nm. Pre-treat samples with catalase to rule out hydrogen peroxide interference.

- Cellular Antioxidant Activity (CAA) : Use HepG2 cells loaded with DCFH-DA to quantify intracellular ROS reduction. Compare with standard antioxidants (e.g., ascorbic acid) .

- Mechanistic Studies : Perform ROS detection (e.g., fluorescence probes) in bacterial cultures to determine if antimicrobial activity correlates with oxidative stress induction.

Physical and Chemical Properties

| Property | Value (Predicted/Experimental) | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₄O₂ | |

| Molecular Weight | 178.23 g/mol | |

| Density | 1.011 ± 0.06 g/cm³ | |

| Boiling Point | 276.1 ± 25.0 °C | |

| Flash Point | ~130°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.